
6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline is a quinoline derivative characterized by the presence of bromine, chlorine, and trifluoromethoxy groups on its aromatic ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinoline derivatives followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Material Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of 6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of halogen and trifluoromethoxy groups can enhance its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 6-Bromo-8-(trifluoromethyl)quinoline
- 4-Chloro-8-(trifluoromethoxy)quinoline
Uniqueness
6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and trifluoromethoxy groups provides a distinct electronic and steric environment, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H4BrClF3NO |
|---|---|
分子量 |
326.49 g/mol |
IUPAC名 |
6-bromo-4-chloro-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H4BrClF3NO/c11-5-3-6-7(12)1-2-16-9(6)8(4-5)17-10(13,14)15/h1-4H |
InChIキー |
YBRKDBHLUMKZFB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)Br)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)
![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)
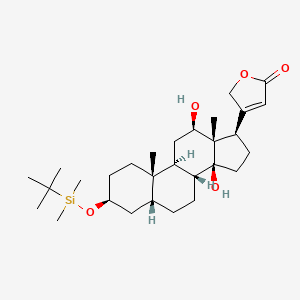
![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)
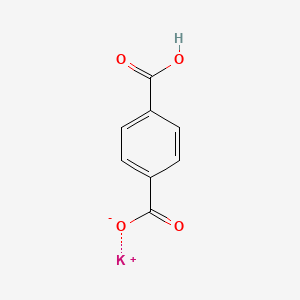
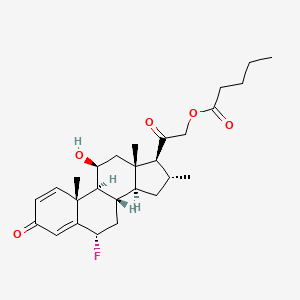
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)

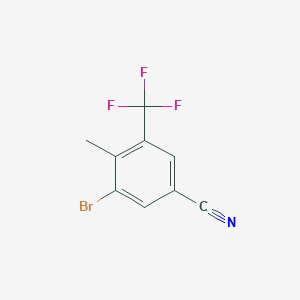
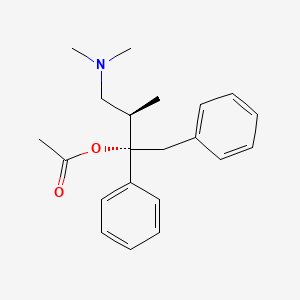

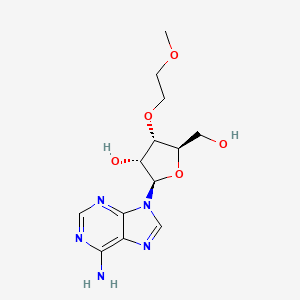

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)
